

# "Reactive orange 35 molecular formula and weight"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Reactive orange 35*

Cat. No.: *B12383025*

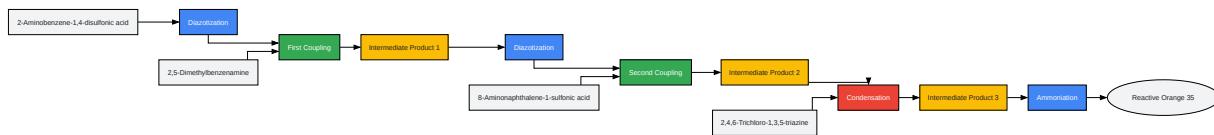
[Get Quote](#)

## An In-depth Technical Guide to **Reactive Orange 35**

This technical guide provides a comprehensive overview of **Reactive Orange 35**, a significant member of the azo class of dyes. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical and physical properties, synthesis, and applications.

## Chemical and Physical Properties

**Reactive Orange 35** is a synthetic dye primarily utilized in the textile industry for its vibrant color and high fastness.<sup>[1]</sup> Its chemical structure and properties are pivotal to its function, enabling it to form covalent bonds with substrates.<sup>[1]</sup>


| Property                  | Value                                                                                         | Reference                                                   |
|---------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula         | C <sub>27</sub> H <sub>19</sub> Cl <sub>9</sub> Na <sub>3</sub> O <sub>9</sub> S <sub>3</sub> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight          | 814.12 g/mol                                                                                  |                                                             |
| C.I. Name                 | Reactive Orange 35                                                                            |                                                             |
| CAS Registry Number       | 12270-76-7 / 70210-13-8                                                                       |                                                             |
| Molecular Structure Class | Single azo                                                                                    |                                                             |
| Appearance                | Red-light orange powder,<br>granules, or liquid                                               |                                                             |
| Solubility in Water       | 300 g/L                                                                                       |                                                             |

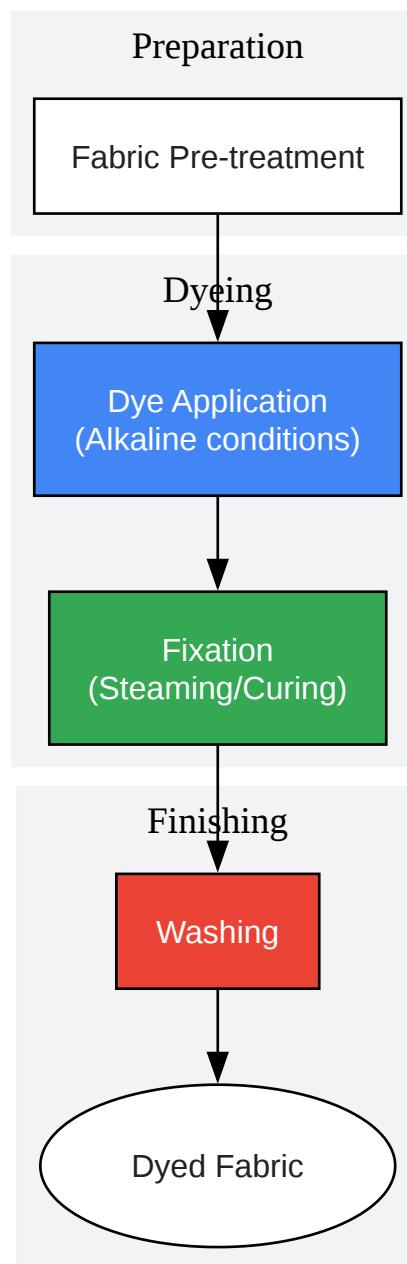
## Synthesis Protocol

The manufacturing of **Reactive Orange 35** involves a multi-step chemical synthesis process. This process begins with the diazotization of an aromatic amine, followed by a series of coupling and condensation reactions.

A generalized experimental protocol for the synthesis is as follows:

- First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid undergoes diazotization. The resulting diazonium salt is then coupled with 2,5-Dimethylbenzenamine.
- Second Diazotization and Coupling: The product from the first step is diazotized and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid.
- Condensation: The resulting compound is condensed with 2,4,6-Trichloro-1,3,5-triazine. This reaction is typically carried out under controlled temperature and pH conditions to ensure sequential nucleophilic substitution.
- Ammoniation: The final step involves ammoniation to complete the synthesis of the **Reactive Orange 35** molecule.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow of **Reactive Orange 35**.

## Applications and Mechanism of Action

**Reactive Orange 35** is predominantly used in the textile industry for dyeing cellulosic fibers such as cotton. Its reactive nature allows it to form a strong covalent bond with the hydroxyl groups in cellulose fibers, resulting in excellent wash fastness and vibrant, long-lasting color. Beyond textiles, it also finds applications as an analytical reagent and as a colorant for polymers.

The application process in textile dyeing generally involves the following stages:

- Pre-treatment of Fabric: Removal of impurities from the textile material.
- Dye Application: The dye is applied under alkaline conditions to facilitate the reaction with the fiber.
- Fixation: The dye chemically bonds with the fabric. This can be achieved through processes like high-temperature steaming or curing.
- Washing: Removal of any unreacted dye to ensure color fastness.



[Click to download full resolution via product page](#)

Caption: General workflow for textile dyeing with **Reactive Orange 35**.

## Interaction and Environmental Considerations

Research has been conducted on the interaction of **Reactive Orange 35** with various materials. For instance, it can be adsorbed onto single-walled carbon nanotubes, which suggests potential applications in dye removal and separation technologies. Like many

synthetic dyes, the environmental impact of **Reactive Orange 35** is a subject of study, particularly concerning its potential for photodegradation and the aquatic toxicity of its breakdown products. Bioremediation strategies using microorganisms are being explored for the degradation of this dye.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]
- 2. Reactive orange 35 | CymitQuimica [cymitquimica.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. cncolorchem.com [cncolorchem.com]
- To cite this document: BenchChem. ["Reactive orange 35 molecular formula and weight"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383025#reactive-orange-35-molecular-formula-and-weight>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)